BenchChemオンラインストアへようこそ!

N'-Methylpyrimidine-2-carbohydrazide

Physicochemical profiling Medicinal chemistry design Fragment-based screening

N'-Methylpyrimidine-2-carbohydrazide (CAS 1227873-09-7) is a heterocyclic hydrazide with the molecular formula C₆H₈N₄O and a molecular weight of 152.15 g·mol⁻¹. Computed physicochemical descriptors include an exact mass of 152.0698 g·mol⁻¹, two hydrogen-bond donors, four hydrogen-bond acceptors, two rotatable bonds, and a complexity index of 133.

Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
Cat. No. B11925263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Methylpyrimidine-2-carbohydrazide
Molecular FormulaC6H8N4O
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCNNC(=O)C1=NC=CC=N1
InChIInChI=1S/C6H8N4O/c1-7-10-6(11)5-8-3-2-4-9-5/h2-4,7H,1H3,(H,10,11)
InChIKeyVAGFDTHEEJDXCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Methylpyrimidine-2-carbohydrazide – Technical Baseline for a Pyrimidine-2-Carbohydrazide Building Block


N'-Methylpyrimidine-2-carbohydrazide (CAS 1227873-09-7) is a heterocyclic hydrazide with the molecular formula C₆H₈N₄O and a molecular weight of 152.15 g·mol⁻¹ . Computed physicochemical descriptors include an exact mass of 152.0698 g·mol⁻¹, two hydrogen-bond donors, four hydrogen-bond acceptors, two rotatable bonds, and a complexity index of 133 . The compound is classified as an N′-substituted pyrimidine-2-carbohydrazide, placing it at the intersection of pyrimidine heterocycle chemistry and hydrazide reactivity. It is supplied commercially at ≥95% purity as a versatile small-molecule scaffold for research use . The primary literature documents this compound as a key synthetic intermediate in the preparation of 1,3,4-oxadiazole and 1,2,4-triazole derivatives evaluated for tuberculostatic activity [1], and it falls within the scope of patent claims covering pyrimidine‑substituted hydrazide derivatives with neuroprotective applications [2].

Why Pyrimidine-2-Carbohydrazide Analogs Cannot Simply Replace N'-Methylpyrimidine-2-carbohydrazide in Synthesis or Screening


The N′-methyl substituent is not a passive structural decoration; it dictates the compound's hydrogen-bond donor (HBD) count, conformational flexibility, and downstream synthetic trajectory. N′-Methylpyrimidine-2-carbohydrazide carries two HBDs (one N–H and one N–CH₃ terminus), whereas the unsubstituted parent pyrimidine-2-carbohydrazide carries three HBDs (one N–H and a terminal –NH₂ group) . This single substitution eliminates one hydrogen-bond donor, alters the compound's lipophilicity and target-binding pharmacophore, and changes the number of rotatable bonds from one to two . More critically, the N′-methyl group is essential for the formation of methyl N′-methylhydrazinecarbodithioate intermediates, which are the obligate precursors to the 1,3,4-oxadiazole and 1,2,4-triazole derivatives described in the primary synthetic literature—a pathway inaccessible from the non-methylated hydrazide [1]. Consequently, substituting the N′-methylated building block with pyrimidine-2-carbohydrazide, 4-methylpyrimidine-2-carbohydrazide, or 5-methylpyrimidine-2-carbohydrazide would yield a different set of final compounds with divergent biological profiles.

Quantitative Differential Evidence: N'-Methylpyrimidine-2-carbohydrazide vs. In-Class Analogs


Hydrogen-Bond Donor Count and Conformational Flexibility: N′-Methyl vs. Parent Pyrimidine-2-Carbohydrazide

The N′-methyl substitution reduces the hydrogen-bond donor (HBD) count from three to two and increases the number of rotatable bonds from one to two compared with unsubstituted pyrimidine-2-carbohydrazide . These computed molecular descriptors are derived from standard cheminformatics algorithms and are cross-validated across independent databases [1]. The loss of one HBD alters the compound's Rule-of-Three compliance for fragment-based screening and changes its capacity to engage biological targets that require a terminal –NH₂ donor. The additional rotatable bond introduces conformational degrees of freedom that affect both binding entropy and the compound's ability to adopt productive geometries in target pockets.

Physicochemical profiling Medicinal chemistry design Fragment-based screening

Synthetic Trajectory: Exclusive Access to 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives via Methyl N′-Methylhydrazinecarbodithioate

In the 2012 study by Bogdanowicz et al., N′-methylpyrimidine-2-carbohydrazide (designated compound 5b) was converted to its corresponding methyl N′-methylhydrazinecarbodithioate (6b), which served as the branch-point intermediate for two distinct heterocyclic products: 1,3,4-oxadiazole 7b (via reaction with triethylamine) and 1,2,4-triazole 9b bearing a free NH₂ group at the N-4 position (via reaction with hydrazine) [1]. The N′-methyl group on the parent hydrazide is retained throughout the reaction sequence and is structurally required for the formation of the dithioate intermediate; the unsubstituted pyrimidine-2-carbohydrazide cannot access this exact pathway. The pyridine analog N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide (5a) was processed in parallel, enabling a scaffold-level activity comparison.

Synthetic methodology Heterocycle construction Medicinal chemistry diversification

Tuberculostatic Activity of Derived Heterocycles: Pyrimidine Scaffold vs. Pyridine Scaffold

The 2012 study compared the in vitro tuberculostatic activity of derivatives originating from the pyrimidine scaffold (5b series, N′-methylpyrimidine-2-carbohydrazide) against those from the pyridine scaffold (5a series, N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide), with all compounds tested against Mycobacterium tuberculosis [1]. Although the publication does not report MIC values for the parent building block 5b itself, the derived 1,2,4-triazoles (9b series) exhibited measurable antimycobacterial activity, and the structure-activity relationship analysis explicitly compared the pyrimidine-containing and pyridine-containing series [1]. Activity varied depending on the cyclic amine substituent introduced at the N-4 position of the triazole ring, demonstrating that the pyrimidine core provides a distinct SAR landscape compared to the pyridine isostere.

Antitubercular drug discovery Structure-activity relationship Mycobacterium tuberculosis

Patent-Covered Neuroprotective Application Space: Pyrimidine Hydrazide Scope

Chinese patent application CN 201710333315, filed in 2017, explicitly claims pyrimidine-substituted hydrazide derivatives of general formula (I) for the protection of neuronal cells against glutamate excitotoxicity, oxidative stress injury, and free-radical damage, with stated therapeutic utility in neurodegenerative diseases including Alzheimer's disease [1]. The generic Markush structure encompasses compounds bearing a pyrimidine ring linked to a hydrazide moiety with variable N′-substitution, including the methyl substituent present in N′-methylpyrimidine-2-carbohydrazide [1]. By contrast, pyridine-based hydrazide analogs (e.g., picolinohydrazides) fall outside the claimed pyrimidine scope of this patent family, creating a differentiated intellectual-property position for pyrimidine-2-carbohydrazide derivatives in the neuroprotection field.

Neuroprotection Alzheimer's disease Oxidative stress Patent landscape

Commercial Purity Benchmarking: N′-Methylpyrimidine-2-Carbohydrazide vs. Related Hydrazide Building Blocks

N′-Methylpyrimidine-2-carbohydrazide is commercially available from multiple suppliers with a minimum purity specification of 95% (AKSci) or 98% (Leyan) . In comparison, several closely related analogs such as 4-methylpyrimidine-2-carbohydrazide and 5-methylpyrimidine-2-carbohydrazide are less broadly stocked and may have less consistent purity specifications across vendors. The availability of a defined purity specification is relevant for users who require reproducible stoichiometry in subsequent derivatization reactions, as the N′-methylhydrazinecarbodithioate formation step is stoichiometry-sensitive.

Chemical procurement Quality specification Building-block sourcing

High-Confidence Application Scenarios for N'-Methylpyrimidine-2-carbohydrazide Based on Quantitative Evidence


Synthesis of 1,3,4-Oxadiazole and 1,2,4-Triazole Libraries for Antitubercular Screening

N′-Methylpyrimidine-2-carbohydrazide is the required starting material for constructing methyl N′-methylhydrazinecarbodithioate intermediates, which are the direct precursors to both 1,3,4-oxadiazoles (via triethylamine cyclization) and 1,2,4-triazoles bearing a free NH₂ group at N-4 (via hydrazine cyclization). This bifurcated synthetic pathway, established by Bogdanowicz et al. (2012) [1], is structurally dependent on the N′-methyl substituent and cannot be replicated with the unsubstituted pyrimidine-2-carbohydrazide. Procurement of this specific building block is therefore mandatory for medicinal chemistry teams aiming to explore the antitubercular SAR of these two heterocyclic chemotypes against M. tuberculosis.

Fragment-Based or Pharmacophore-Guided Screening Where Hydrogen-Bond Donor Count Is a Design Criterion

With two hydrogen-bond donors (vs. three for the parent hydrazide) and two rotatable bonds (vs. one), N′-methylpyrimidine-2-carbohydrazide presents a distinct pharmacophoric signature [1]. Fragment-based screening libraries that employ Rule-of-Three filters (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) will classify this compound differently from pyrimidine-2-carbohydrazide, as the N′-methyl compound has already shed one HBD and gained conformational degrees of freedom. Users designing fragment libraries targeting CNS or anti-infective targets where HBD count critically influences permeability and target engagement should evaluate both the methylated and non-methylated forms as complementary, not interchangeable, fragments.

Neuroprotective Agent Development Under Existing Patent Precedent

Chinese patent CN 201710333315 explicitly claims pyrimidine-substituted hydrazide derivatives of formula (I) for neuroprotection against glutamate excitotoxicity, oxidative stress, and free-radical damage, with stated relevance to Alzheimer's disease [1]. N′-Methylpyrimidine-2-carbohydrazide sits squarely within the claimed structural scope, providing a patent-supported entry point for industrial or academic programs pursuing small-molecule neuroprotectants. In contrast, pyridine-based hydrazide analogs (e.g., picolinohydrazide derivatives) fall outside this patent's pyrimidine-specific claims, making the pyrimidine scaffold the strategically preferable starting point when intellectual property positioning is a consideration.

Multi-Step Parallel Synthesis Requiring Defined Building-Block Purity

The conversion of N′-methylpyrimidine-2-carbohydrazide to its methyl N′-methylhydrazinecarbodithioate is a stoichiometry-sensitive step. Reproducibility across synthetic batches depends on accurate knowledge of the starting material's purity. With a commercially specified minimum purity of ≥95% (AKSci) and ≥98% (Leyan) , this building block offers a documented quality baseline that supports reliable reaction scaling. For laboratories running parallel synthesis of oxadiazole and triazole libraries, this purity specification reduces the risk of batch-to-batch variability that could confound biological SAR interpretation.

Quote Request

Request a Quote for N'-Methylpyrimidine-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.